molecular formula C22H19ClN2O2 B2500237 2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 380196-82-7

2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No. B2500237
CAS RN: 380196-82-7
M. Wt: 378.86
InChI Key: JFJHUEIAEMBBMB-UHFFFAOYSA-N
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Description

The compound 2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its diverse functional groups and structural features. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related naphthalene derivatives and methodologies that could be relevant for the synthesis and analysis of such a compound.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that build up the desired structure through a series of transformations. The first paper discusses the oxidation of bisnaphthols with DDQ to yield novel naphthalene derivatives . Although the target compound is not directly synthesized in this study, the methodologies described could potentially be adapted for its synthesis. The use of DDQ as an oxidizing agent and the formation of spiroketones and quinone methide dimers are particularly noteworthy, as these reactions could be relevant in constructing the naphthalene portion of the target compound.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. The first paper provides an example of how X-ray crystallography confirmed the structure of novel naphthalene derivatives . For the target compound, similar analytical techniques would be essential to confirm the molecular structure, especially given the complexity of the molecule and the presence of multiple stereocenters.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and overall molecular architecture. The first paper describes the oxidation of bisnaphthols and the proposed mechanism involving quinol ethers . This suggests that the target compound, which contains a naphthalene moiety and other reactive groups, may undergo similar oxidation reactions. Additionally, the presence of a pyrazole ring in the target compound could also influence its reactivity, potentially engaging in nucleophilic addition or cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. While the papers provided do not directly discuss the physical and chemical properties of the target compound, they do offer insights into the properties of structurally related compounds. For instance, the oxidation products described in the first paper likely have distinct solubility and stability characteristics due to the presence of the naphthalene core and the spirocyclic structure . These properties could be informative when predicting the behavior of the target compound under various conditions.

Scientific Research Applications

Synthesis and Toxicity Analysis

  • Microwave-assisted synthesis of pyrazoline derivatives, including analogs of the target compound, has been explored, with some compounds exhibiting significant antioxidant activity and varying levels of toxicity (Jasril et al., 2019).

Molecular Docking and Structural Analysis

  • Molecular docking studies have been conducted on similar compounds to evaluate potential interactions with biological targets, such as Cytochrome P450 from Mycobacterium tuberculosis (Karanth et al., 2018).

Antimicrobial and Antiproliferative Properties

  • Various pyrazoline-based compounds, structurally related to the target molecule, have shown promising antimicrobial and antiproliferative activities, which could be beneficial in medical and pharmaceutical research (Patel et al., 2013).

Optoelectronic Applications

  • Certain pyrazoline derivatives have demonstrated potential in optoelectronic applications due to their emissive properties, which could be relevant for the development of new materials in this field (Ramkumar & Kannan, 2015).

Spectroscopic and Quantum Chemical Studies

  • Detailed spectroscopic and quantum chemical analyses of similar compounds provide insights into their molecular structure and potential applications in various fields such as biochemistry and materials science (Viji et al., 2020).

properties

IUPAC Name

2-chloro-1-[3-(4-methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c1-27-19-10-8-16(9-11-19)21-13-20(24-25(21)22(26)14-23)18-7-6-15-4-2-3-5-17(15)12-18/h2-12,21H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJHUEIAEMBBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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